4-Azaspiro[2.5]octan-6-amine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

4-Azaspiro[2.5]octan-6-amine (MW 126.20, LogP 0.2297, TPSA 38.05 Ų) is a conformationally locked spirocyclic building block with 0 rotatable bonds, ideal for CNS programs requiring balanced permeability and solubility. Its rigid scaffold enforces defined pharmacophore placement for GPCR, kinase, and PPI targets. The primary amine enables derivatization via amide coupling, reductive amination, or sulfonamide formation. Enantiopure forms (e.g., (S)-enantiomer, CAS 2819712-27-9) are essential for SAR—racemic material suits initial screening only.

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
Cat. No. B15302371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azaspiro[2.5]octan-6-amine
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESC1CC2(CC2)NCC1N
InChIInChI=1S/C7H14N2/c8-6-1-2-7(3-4-7)9-5-6/h6,9H,1-5,8H2
InChIKeyXOLZTISKOIPIBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Azaspiro[2.5]octan-6-amine: Product Specification and Sourcing Guide for Medicinal Chemistry Applications


4-Azaspiro[2.5]octan-6-amine (CAS 2680726-90-1, molecular formula C7H14N2, MW 126.20) is a chiral, spirocyclic primary amine building block comprising a 4-azaspiro[2.5]octane core functionalized with an amine at the 6-position . The compound is commercially available from multiple vendors in both racemic and enantiopure forms (notably the (S)-enantiomer and its dihydrochloride salt, CAS 2819712-27-9), typically at ≥98% purity . Its rigid bicyclic framework incorporates a tertiary nitrogen within the seven-membered ring and a secondary amine substituent, conferring distinct physicochemical and conformational properties relative to simpler acyclic amines or non-nitrogenous spiro[2.5]octane derivatives .

Why 4-Azaspiro[2.5]octan-6-amine Cannot Be Replaced by Simple Acyclic Amines or Non-Aza Spiro[2.5]octane Analogs


In medicinal chemistry and chemical biology, the precise three-dimensional orientation of functional groups is a critical determinant of target engagement, selectivity, and downstream physicochemical properties. 4-Azaspiro[2.5]octan-6-amine is differentiated from simpler acyclic amines by its rigid spirocyclic scaffold, which restricts conformational freedom and enforces a defined spatial relationship between the nitrogen atoms [1]. Compared to non-nitrogenous spiro[2.5]octane derivatives or analogs lacking the amine substituent, 4-azaspiro[2.5]octan-6-amine offers a markedly different hydrogen-bonding capacity, topological polar surface area (TPSA), and lipophilicity profile . These differences directly impact solubility, permeability, and metabolic stability, rendering the compound non-interchangeable with close analogs in structure-activity relationship (SAR) campaigns. The following evidence guide provides quantitative, comparator-based differentiation data to support informed procurement and experimental design decisions.

4-Azaspiro[2.5]octan-6-amine: Quantified Differentiation versus Spiro[2.5]octan-6-amine, 4-Azaspiro[2.5]octane, and Acyclic Amines


Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor/Acceptor Profile: 4-Azaspiro[2.5]octan-6-amine versus Spiro[2.5]octan-6-amine

4-Azaspiro[2.5]octan-6-amine possesses a TPSA of 38.05 Ų, reflecting the presence of two nitrogen atoms (both hydrogen bond donors/acceptors) within its scaffold . In contrast, the non-nitrogenous analog spiro[2.5]octan-6-amine (CAS 99799-73-2) exhibits a TPSA of 26 Ų and offers only one hydrogen bond donor/acceptor site [1]. This differential in hydrogen-bonding capacity translates to a measurable distinction in predicted membrane permeability and aqueous solubility.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

LogP and Lipophilicity: 4-Azaspiro[2.5]octan-6-amine versus 4-Azaspiro[2.5]octane

4-Azaspiro[2.5]octan-6-amine exhibits a calculated LogP of 0.2297 , which is substantially lower than the LogP of 1.62130 for its non-aminated counterpart, 4-azaspiro[2.5]octane (CAS 124269-04-1) [1]. This reduction in lipophilicity is directly attributable to the introduction of the polar primary amine group.

ADME Prediction Lipophilicity Compound Property Profiling

Rotatable Bond Count and Conformational Restriction: 4-Azaspiro[2.5]octan-6-amine versus Acyclic Amine Benchmarks

4-Azaspiro[2.5]octan-6-amine contains zero rotatable bonds , a direct consequence of its rigid spirocyclic architecture. In contrast, typical acyclic primary amines employed as flexible linkers in medicinal chemistry (e.g., N,N-dimethylethylenediamine or 3-aminopropanol derivatives) possess multiple freely rotatable bonds, which increase conformational entropy and can reduce binding affinity through entropic penalty [1].

Conformational Analysis Structure-Based Drug Design Scaffold Optimization

Chiral Resolution and Enantiomer-Dependent Biological Activity: (R) versus (S) Configuration in Azaspiro[2.5]octane Scaffolds

Research on the closely related 6-azaspiro[2.5]octane scaffold demonstrates that enantiomeric configuration critically determines biological activity. In a 2021 study by Tse et al., chiral separation and X-ray crystallographic analysis of early-generation 6-azaspiro[2.5]octane analogs revealed that the (R)-enantiomer possessed excellent human and rat M4 muscarinic acetylcholine receptor potency, whereas the (S)-enantiomer was significantly less active [1]. This establishes that within this chemotype, stereochemistry is a non-negotiable determinant of target engagement.

Chiral Separation Stereochemistry Enantioselective Pharmacology

Scaffold Validation: Azaspiro[2.5]octane Carboxamides as Nanomolar-Potent H3 Receptor Antagonists

The broader azaspiro[2.5]octane scaffold has been validated in peer-reviewed literature as a productive core for generating potent, selective, and brain-penetrant ligands. A 2014 study in the Journal of Medicinal Chemistry reported that 6-azaspiro[2.5]octane carboxamides exhibit nanomolar potency in H3R functional assays, with exemplar compound 6s achieving free-plasma exposures ∼50× above its IC50 and a brain-to-plasma ratio of ∼3 in mice [1]. This establishes the scaffold's utility for CNS applications and provides a benchmark for derivative evaluation.

GPCR Pharmacology Histamine-3 Receptor CNS Drug Discovery

Recommended Research and Industrial Application Scenarios for 4-Azaspiro[2.5]octan-6-amine Based on Quantitative Evidence


Synthesis of CNS-Penetrant Ligands Requiring Controlled Lipophilicity and Hydrogen-Bonding Capacity

Given its low LogP (0.2297) and elevated TPSA (38.05 Ų) relative to non-aminated spiro[2.5]octane analogs [1], 4-azaspiro[2.5]octan-6-amine is optimally suited for CNS drug discovery programs where balancing permeability with aqueous solubility is critical. The azaspiro[2.5]octane scaffold has demonstrated brain-to-plasma ratios of ∼3 in rodent models when incorporated into optimized ligands [2].

Structure-Based Drug Design Campaigns Requiring Conformationally Constrained Amine Building Blocks

The compound's zero rotatable bonds make it an ideal choice for structure-based design where rigid, pre-organized ligands are required to minimize entropic penalty upon target binding. This property is particularly valuable for programs targeting GPCRs, kinases, or protein-protein interaction interfaces where defined three-dimensional pharmacophore placement is essential.

Enantioselective SAR Studies in Azaspiro[2.5]octane-Based Chemical Series

Procurement of enantiopure 4-azaspiro[2.5]octan-6-amine (e.g., the (S)-enantiomer or its dihydrochloride salt) is essential for SAR studies, as enantiomer-dependent biological activity has been definitively established for the azaspiro[2.5]octane chemotype [1]. Racemic material is suitable for initial screening, but enantiopure forms are required for downstream lead optimization.

Spirocyclic Amine Library Synthesis for Diversity-Oriented Medicinal Chemistry

4-Azaspiro[2.5]octan-6-amine serves as a versatile building block for generating spirocyclic amine libraries with enhanced three-dimensionality and physicochemical diversity compared to planar aromatic or flexible acyclic amines [1]. Its primary amine handle enables facile derivatization via amide coupling, reductive amination, or sulfonamide formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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